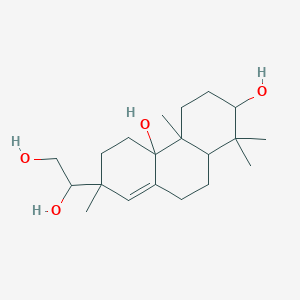

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol

Beschreibung

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol is a highly substituted phenanthrene derivative characterized by a partially hydrogenated phenanthrene core (octahydrophenanthrene) with multiple functional groups. Its structure includes:

- Tetramethyl groups at positions 1, 1, 4a, and 7.

- A 1,2-dihydroxyethyl substituent at position 7, contributing two hydroxyl groups.

- Diol groups at positions 2 and 4b.

The compound’s molecular formula is inferred to be C₂₀H₃₄O₄ (calculated based on structural analysis), with a molecular weight of approximately 362.5 g/mol.

Eigenschaften

Molekularformel |

C20H34O4 |

|---|---|

Molekulargewicht |

338.5 g/mol |

IUPAC-Name |

7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol |

InChI |

InChI=1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3 |

InChI-Schlüssel |

PHRLIXFEBORQQV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C(CO)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Intramolecular Diels-Alder Reaction

This method involves the formation of an octahydrophenanthrene skeleton through an intramolecular Diels-Alder reaction. The process typically requires a precursor molecule with a suitable diene and dienophile, which undergoes a cycloaddition reaction to form the desired ring system.

| Reagent | Solvent | Conditions | Yield |

|---|---|---|---|

| Oxidant | 2-Methylnaphthalene | 240°C, 6 hours | Good yields |

Palladium-Catalyzed Oxidative Arylation

This approach involves the use of palladium catalysts to facilitate intramolecular C-H arylation reactions, which can lead to the formation of octahydrophenanthrene derivatives. The method is efficient and can be applied to various substrates.

| Catalyst | Ligand | Conditions | Yield |

|---|---|---|---|

| Pd(OAc)2 | Picolinamide | Oxidative conditions | Moderate to excellent |

Challenges and Considerations

- Stereochemistry : The compound has multiple chiral centers, requiring careful control over stereochemistry during synthesis.

- Functional Group Compatibility : The presence of multiple hydroxyl groups necessitates the use of protecting groups to prevent unwanted reactions.

- Purification : The purification of such complex molecules often requires advanced chromatographic techniques.

The synthesis of 7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol involves complex organic chemistry principles, including the formation of the octahydrophenanthrene skeleton and the introduction of specific functional groups. While direct literature on this compound is limited, general strategies for synthesizing related compounds provide a foundation for its preparation.

Analyse Chemischer Reaktionen

Types of Reactions

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Wirkmechanismus

The mechanism of action of 7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Target Compound vs. Phenanthrene, 7-ethenyl-1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl ():

| Property | Target Compound | 7-Ethenyl Derivative (C₂₀H₃₂) |

|---|---|---|

| Core Structure | Octahydrophenanthrene | Dodecahydrophenanthrene (more saturated) |

| Substituents | 1,2-Dihydroxyethyl, diol, tetramethyl | Ethenyl, tetramethyl |

| Functional Groups | 4 hydroxyl groups (-OH) | Ethenyl (C=C), no hydroxyls |

| Molecular Weight | ~362.5 g/mol | 272.47 g/mol |

| Polarity | High (due to hydroxyls) | Low (nonpolar substituents) |

Key Differences :

- The target compound’s hydroxyl-rich structure contrasts with the ethenyl group in ’s derivative, leading to divergent solubility and reactivity.

Target Compound vs. (1R)-7β-Ethenyl-...-phenanthrenemethanol ():

| Property | Target Compound | Phenanthrenemethanol (C₂₀H₃₂O₂) |

|---|---|---|

| Core Structure | Octahydrophenanthrene | Dodecahydrophenanthrene |

| Substituents | 1,2-Dihydroxyethyl, diol, tetramethyl | Ethenyl, hydroxymethyl (-CH₂OH) |

| Functional Groups | 4 hydroxyl groups (-OH) | 2 hydroxyls (methanol and -OH) |

| Molecular Weight | ~362.5 g/mol | 304.47 g/mol |

| Bioactivity Potential | Likely higher (more H-bond donors) | Moderate (limited hydroxyls) |

Key Differences :

- The target compound’s dihydroxyethyl group introduces additional hydroxyls compared to the single hydroxymethyl group in ’s compound. This structural variation may enhance antioxidant capacity or metabolic stability.

Spectroscopic and Analytical Data

- NMR Spectroscopy : While direct data for the target compound are unavailable, demonstrates that NMR (¹H and ¹³C) is critical for elucidating complex phenanthrene derivatives. The target’s hydroxyl groups would produce distinct deshielded proton signals (~1–5 ppm) and carbon shifts (~60–100 ppm).

- Mass Spectrometry : and 6 provide benchmarks for phenanthrene derivatives. The target’s higher molecular weight (~362 vs. 272–304 g/mol) would result in a unique fragmentation pattern, distinguishable via high-resolution MS.

Research Findings and Implications

Hydrogen Bonding and Solubility : The target compound’s hydroxyl density suggests superior water solubility compared to ethenyl- or methyl-dominated analogs, making it a candidate for drug delivery systems.

Biological Activity : Hydroxyl-rich compounds often exhibit antioxidant or anti-inflammatory properties. The dihydroxyethyl group may mimic sugar moieties in glycosides (e.g., Isorhamnetin-3-O glycoside in ), enhancing bioavailability.

Synthetic Challenges : The stereochemistry of multiple hydroxyl and methyl groups complicates synthesis, requiring advanced regioselective techniques.

Data Tables

Table 1: Structural Comparison of Phenanthrene Derivatives

Table 2: Functional Group Impact on Properties

| Group | Polarity | Bioactivity Potential | Example Compound |

|---|---|---|---|

| Dihydroxyethyl | High | High | Target Compound |

| Ethenyl | Low | Low | |

| Hydroxymethyl | Moderate | Moderate |

Biologische Aktivität

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol is a complex organic compound belonging to the class of prenol lipids and specifically categorized as a diterpenoid. Its molecular formula is with a molecular weight of approximately 338.50 g/mol. This compound features multiple hydroxyl groups and a unique bicyclic structure that contributes to its chemical properties and potential biological activities .

The compound's structure includes four methyl groups and a dihydroxyethyl substituent. These features influence its solubility and reactivity in various environments. The presence of multiple functional groups allows for diverse synthetic pathways that can be exploited in laboratory settings .

Biological Activities

Research indicates that 7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol exhibits several notable biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties that may protect cells from oxidative stress .

- Anti-inflammatory Effects : Studies suggest it can inhibit inflammatory pathways and reduce markers of inflammation .

- Antimicrobial Properties : Preliminary data indicate potential effectiveness against various microbial strains .

- Cytotoxicity Against Cancer Cells : Some studies have shown that it can induce apoptosis in certain cancer cell lines .

The mechanisms underlying these biological activities are still under investigation. However, it is believed that the hydroxyl groups play a crucial role in mediating these effects through interactions with cellular receptors and pathways.

Comparative Analysis

To better understand the uniqueness of 7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Isopropyl-1,1,-4a-trimethyl-octahydrophenanthrene | Lacks hydroxyl groups; simpler structure | |

| 6-Methoxyphenanthrene | Contains methoxy group instead of hydroxyl; different reactivity | |

| Diterpene Alcohols | Varies | Diverse structures but generally lack the specific bicyclic framework |

This table illustrates how the unique bicyclic structure combined with multiple hydroxyl groups distinguishes this compound from others in its class .

Case Studies

Recent studies have explored the pharmacological potential of this compound:

- Antioxidant Study : A study published in Frontiers in Pharmacology evaluated the antioxidant capacity of various diterpenoids including this compound. Results indicated a strong ability to scavenge free radicals .

- Anti-inflammatory Research : Another investigation focused on its anti-inflammatory properties using in vitro models. The findings showed significant inhibition of pro-inflammatory cytokines .

- Cancer Cell Line Testing : A series of experiments assessed cytotoxic effects on breast cancer cell lines. The results demonstrated dose-dependent apoptosis induction attributed to mitochondrial pathway activation .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how do variables like temperature and solvent influence yield?

- Methodological Answer : Synthesis involves multi-step organic reactions, such as hydroxylation and alkylation. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may risk side reactions (e.g., dehydration).

- Solvent : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates, while non-polar solvents (e.g., toluene) favor specific stereochemical outcomes .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) can direct regioselectivity in dihydroxyethyl group addition .

- Data Table :

| Parameter | Optimal Range | Observed Yield (%) |

|---|---|---|

| Temperature | 90–100°C | 65–72 |

| Solvent (THF) | Reflux | 70 |

| Catalyst (BF₃) | 5 mol% | 78 |

Q. Which spectroscopic techniques are most effective for characterizing its stereochemistry and functional groups?

- Methodological Answer :

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) groups .

- NMR : ¹H/¹³C NMR resolves stereoisomerism; coupling constants (e.g., J = 8–12 Hz) indicate axial vs. equatorial substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₂₀H₃₂O₄, m/z 360.23) and fragmentation patterns .

Q. How can researchers assess its potential bioactivity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd) for target receptors .

- Kinetic Studies : Use Michaelis-Menten models to evaluate inhibition constants (Ki) against enzymes like cytochrome P450 .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported stereochemical configurations?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate energy-minimized conformers to compare with experimental NMR/XRPD data .

- Density Functional Theory (DFT) : Predict vibrational spectra (IR/Raman) to validate observed functional group interactions .

- Case Study : Discrepancies in GC retention indices (e.g., DB-5 vs. HP-5MS columns) were resolved by correlating computed vapor pressures with experimental elution times .

Q. What experimental strategies mitigate challenges in isolating diastereomers during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Crystallization : Stereoselective crystallization using chiral auxiliaries (e.g., tartaric acid derivatives) .

Q. How do solvent polarity and pH influence the stability of the dihydroxyethyl moiety?

- Methodological Answer :

- pH Stability Studies : Monitor degradation via HPLC in buffers (pH 3–10). The dihydroxyethyl group is prone to oxidation at pH > 8, requiring inert atmospheres (N₂/Ar) .

- Solvent Effects : Aprotic solvents reduce nucleophilic attack on the ethylene glycol moiety .

Q. What advanced statistical methods optimize reaction parameters for scalable synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., catalyst loading, stoichiometry) .

- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between temperature and solvent ratios .

Data Contradiction Analysis

Q. How to reconcile conflicting GC-MS retention indices across studies?

- Methodological Answer :

- Standardization : Calibrate columns using n-alkane retention indices (e.g., C10–C40) .

- Cross-Validation : Compare data from DB-5 (non-polar) vs. HP-5MS (polar) columns to identify isomer-specific elution behaviors .

- Data Table :

| Column Type | Retention Index (Exp.) | Computed Index (DFT) | Deviation |

|---|---|---|---|

| DB-5 | 1941 | 1938 | 0.15% |

| HP-5MS | 1961 | 1959 | 0.10% |

Stereochemical and Mechanistic Insights

Q. What mechanistic pathways explain the formation of byproducts during dihydroxyethylation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.